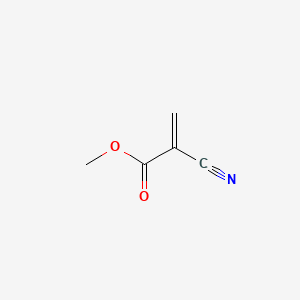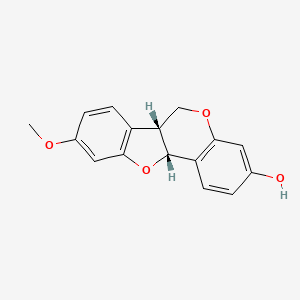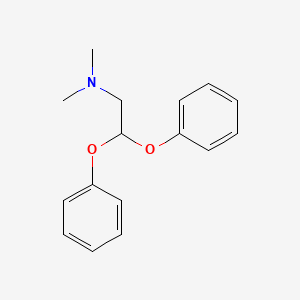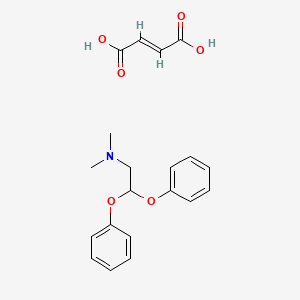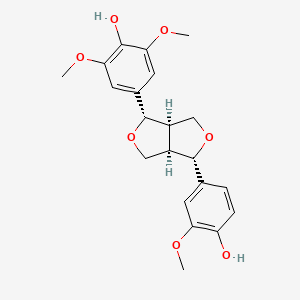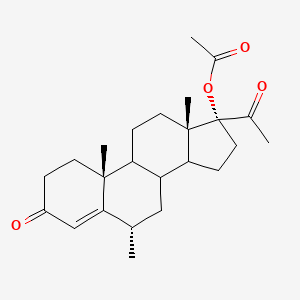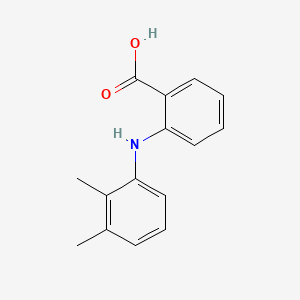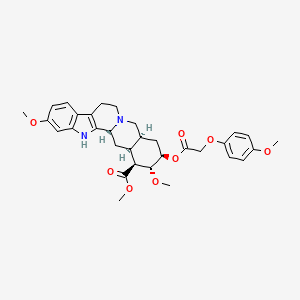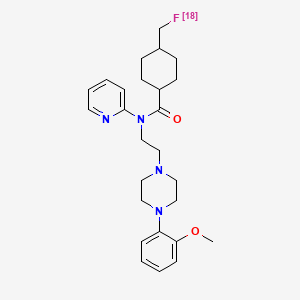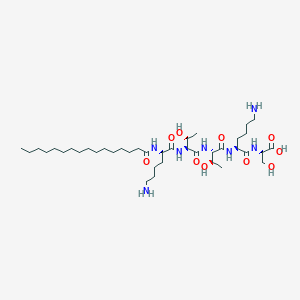
Matrixyl
描述
麦卓丝 (Matrixyl) 是法国 Sederma 公司注册的肽类成分。它被设计用来刺激皮肤成分的生成,例如胶原蛋白、弹性蛋白和透明质酸。 麦卓丝 3000 (this compound 3000) 是一种特定的麦卓丝类型,由棕榈酰三肽-1 和棕榈酰四肽-7 组成 。 这些肽协同作用,恢复和保持皮肤的年轻外观 .
科学研究应用
麦卓丝 (Matrixyl) 具有广泛的科学研究应用,包括:
化学: 用作研究肽合成和修饰技术的模型肽。
生物学: 研究其在细胞信号传导中的作用及其对皮肤成纤维细胞的影响。
医学: 探索其在伤口愈合和组织再生方面的潜力。
作用机制
麦卓丝 (Matrixyl) 通过刺激胶原蛋白、弹性蛋白和透明质酸等细胞外基质成分的生成来发挥作用。该肽与皮肤成纤维细胞表面的特定受体相互作用,触发细胞内信号通路,导致这些结构蛋白的合成增加。 这导致皮肤紧致度、弹性度和整体外观得到改善 .
生化分析
Biochemical Properties
Matrixyl stimulates the production of skin components like collagen, elastin, and hyaluronic acid . It’s a matrikine that originates from the proteolytic hydrolysis of collagen . This peptide stimulates the extracellular matrix (ECM) production and types I and III collagen expression in vitro .
Cellular Effects
This compound 3000 stimulates collagen production, helping restore the skin’s youthful firmness and resilience . By enhancing cellular communication and signaling pathways, this compound 3000 helps to accelerate the healing process and promote the regeneration of healthy skin cells . It also reduces wrinkle depth and volume . This compound 3000 can be used to improve the cellular health and strength of a skin cell because of its ability to enhance collagen and elastin levels .
Molecular Mechanism
This compound is the signal peptide fragment of the C-terminal propeptide of type I collagen and has been shown to stimulate feedback regulation of new collagen synthesis and ECM proteins . The conjugation with the palmitoyl moiety ensures its effective delivery across the skin barrier . This compound is well tolerated by the skin .
Temporal Effects in Laboratory Settings
This compound ingredients have been through rigorous testing on skin cells in the lab and in safe clinical studies on hundreds of volunteers . These extensive tests allow scientists to accurately determine how the this compound range of peptides work and to clearly show the visible anti-ageing benefits they deliver .
Dosage Effects in Animal Models
It’s effective in reducing the appearance of fine lines and wrinkles, improving skin texture, and increasing skin firmness .
Metabolic Pathways
This compound is a matrikine that originates from the proteolytic hydrolysis of collagen . This peptide stimulates ECM production and types I and III collagen expression in vitro .
Transport and Distribution
This compound, in its palmitoyl derivative form (pal-KTTKS), is more stable and active for topical application thanks to lipophilic conjugate from palmitic acid . This was resulted from research aimed at enhancing peptide delivery while maintaining bioactivity, mildness, and skin benefit potency .
Subcellular Localization
The concentration of this compound in these formulations can vary, but it’s often found at concentrations ranging from 2% to 8% .
准备方法
麦卓丝 (Matrixyl) 通过一系列肽合成反应合成。该过程涉及以特定顺序偶联氨基酸以形成所需的肽链。合成路线通常包括以下步骤:
氨基酸保护: 保护氨基酸的官能团,以防止不必要的副反应。
偶联反应: 使用偶联试剂(例如二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC))依次偶联受保护的氨基酸。
脱保护: 去除保护基团,露出功能性肽链。
纯化: 使用高效液相色谱 (HPLC) 等技术纯化合成的肽。
工业生产方法涉及使用自动化肽合成器进行大规模肽合成。 这些机器可以高效地生产大量的麦卓丝 (this compound),其纯度很高 .
化学反应分析
麦卓丝 (Matrixyl) 经历了各种化学反应,包括:
氧化: 麦卓丝 (this compound) 会发生氧化反应,特别是在含有硫的氨基酸残基(如半胱氨酸)处。
还原: 还原反应可用于还原肽链中的二硫键。
取代: 取代反应可以在特定的氨基酸残基处发生,从而使肽结构发生修饰。
这些反应中常用的试剂和条件包括氧化剂(如过氧化氢)、还原剂(如二硫苏糖醇 (DTT))以及各种溶剂和催化剂。 这些反应形成的主要产物取决于对肽结构进行的具体修饰 .
相似化合物的比较
麦卓丝 (Matrixyl) 通常与其他用于护肤的肽进行比较,例如铜肽和乙酰六肽-8。虽然所有这些肽都促进胶原蛋白生成并具有抗衰老功效,但麦卓丝 (this compound) 在同时刺激多种细胞外基质成分方面是独一无二的。 这使得它在改善皮肤质地和减少皱纹外观方面特别有效 .
类似化合物
铜肽: 以其伤口愈合特性和减少炎症的能力而闻名。
乙酰六肽-8: 常用于其肌肉松弛功效,有助于减少细纹和皱纹的外观。
棕榈酰寡肽: 另一种刺激胶原蛋白生成并改善皮肤弹性的肽.
麦卓丝 (this compound) 独特的肽组合及其在临床研究中的确切功效使其成为抗衰老护肤领域中的一种突出成分 .
属性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56)/t27-,28-,29+,30+,31+,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGCRSMLXFHGRM-DEVHWETNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214047-00-4 | |
| Record name | L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does palmitoyl pentapeptide interact with skin cells to exert its effects?
A1: Palmitoyl pentapeptide is a matrikine, meaning it is a fragment of a larger extracellular matrix protein (collagen). While its exact mechanism is not fully elucidated, research suggests it acts as a cell-signaling molecule, potentially mimicking the effects of naturally occurring collagen fragments. [] It is thought to stimulate fibroblasts, the cells responsible for collagen synthesis, to produce more collagen, elastin, and other extracellular matrix components. [, , ]
Q2: What are the downstream effects of increased collagen production stimulated by palmitoyl pentapeptide?
A2: Increased collagen production can lead to several beneficial effects on the skin, primarily by improving the structural integrity of the dermis. This can result in a reduction in the appearance of wrinkles and fine lines, increased skin firmness and elasticity, and improved wound healing. [, ]
Q3: What evidence supports the efficacy of palmitoyl pentapeptide in reducing wrinkles?
A3: Several studies have investigated the anti-wrinkle effects of palmitoyl pentapeptide. A 12-week, double-blind, placebo-controlled study on Caucasian women aged 35-55 showed that topical application of a moisturizer containing 3 ppm palmitoyl pentapeptide significantly improved wrinkle appearance compared to the placebo. [] Another study highlighted its potential for wrinkle improvement without the irritation associated with retinol-based products. []
Q4: Has palmitoyl pentapeptide been studied in combination with other active ingredients?
A4: Yes, some studies have investigated the effects of palmitoyl pentapeptide combined with other ingredients. For instance, a study found that a gel containing both palmitoyl pentapeptide-4 and recombinant human epidermal growth factor (rhEGF) was safe and effective for skin recovery after glycolic acid peeling. [, ] Another study explored a cosmetic composition combining palmitoyl pentapeptide and ceramide, aiming for enhanced lip moisturizing and wrinkle improvement. []
Q5: What is the molecular formula and weight of palmitoyl pentapeptide?
A5: The molecular formula of palmitoyl pentapeptide is C38H75N7O9, and its molecular weight is 774.05 g/mol.
Q6: Is there information available on the spectroscopic characterization of palmitoyl pentapeptide?
A6: While specific spectroscopic data is not detailed in the provided research papers, common techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can be employed to characterize its structure and purity.
Q7: What are some areas for future research on palmitoyl pentapeptide?
A7: Further research could focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



